1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Chemistry and Heterocyclic Compound Synthesis
1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine, due to its structural features, plays a critical role in the synthesis of heterocyclic compounds. Heterocyclic chemistry is vital for the development of pharmaceuticals, dyes, and advanced materials. A study highlighted the importance of pyrazoline derivatives, including structures similar to this compound, in the synthesis of various heterocyclic compounds. These derivatives are utilized for their electron-rich properties, offering dynamic applications in the creation of new materials and biologically active molecules. The research has shown that these compounds can serve as key intermediates in the synthesis of pyrazolines, which are of significant interest due to their extensive range of biological activities (Gomaa & Ali, 2020).
Advanced Materials Development
The application of compounds structurally related to this compound extends to the field of high-energy materials. Research into azine energetic compounds, including pyrazine derivatives, has been a focal point in the development of materials with improved explosive and propellant properties. These compounds are explored for their ability to enhance the burning rate and reduce sensitivity, offering potential advancements in military and space exploration technologies (Yongjin & Shuhong, 2019).
Medicinal Chemistry and Drug Discovery
In the realm of drug discovery, the versatility of the pyrazoline core, related to this compound, has been extensively explored. Pyrazoline derivatives are recognized for their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Their structural adaptability allows for the synthesis of novel therapeutic agents, highlighting the scaffold's potential in medicinal chemistry. The systematic review of pyrazoline derivatives underscores their importance in the development of new drugs with diverse biological activities (Ray et al., 2022).
Environmental Applications
Compounds like this compound also find relevance in environmental chemistry, particularly in the removal of pollutants. Advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing hazardous compounds, including amines and azo dyes, in water treatment. The efficiency of AOPs in breaking down recalcitrant compounds into less harmful forms makes them a valuable tool in addressing environmental pollution (Bhat & Gogate, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as aminopyrazoles have been found to be useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds such as aminopyrazoles have been found to target important biochemical pathways for bacterial and virus infections .
Result of Action
Similar compounds such as aminopyrazoles have shown promising results in different therapeutic areas, particularly as anticancer and anti-inflammatory compounds .
Properties
IUPAC Name |
2-(thian-4-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJROMLNYGPPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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